2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative featuring a 1,3-benzodioxole moiety, a 2-hydroxyethyl substituent at position 6, and a methyl group at position 6.
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-10-6-15-17(19(24)22(10)4-5-23)16(12(8-20)18(21)27-15)11-2-3-13-14(7-11)26-9-25-13/h2-3,6-7,16,23H,4-5,9,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEFWUNWLHKXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.36 g/mol. The structure features a pyrano-pyridine framework fused with a benzodioxole moiety, which is significant for its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, derivatives of benzodioxoles have been noted for their ability to inhibit MEK1/2 kinases, leading to reduced proliferation of cancer cells .
- Antimicrobial Properties : Research indicates that related structures exhibit antimicrobial activity against various pathogens. The presence of the benzodioxole unit is often associated with enhanced antimicrobial efficacy .
- G Protein-Coupled Receptor Modulation : Compounds with similar frameworks have been reported to interact with G protein-coupled receptors (GPCRs), influencing various physiological processes such as inflammation and pain signaling .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrano-pyridine derivatives demonstrated that certain modifications could enhance cytotoxicity against leukemia cell lines. The compound exhibited growth inhibition at concentrations as low as 0.3 µM in MV4-11 cells and 1.2 µM in MOLM13 cells, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Evaluation
In vitro studies have shown that related benzodioxole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10-50 µg/mL for various bacterial strains, indicating promising antimicrobial activity .
Data Tables
| Biological Activity | Concentration (µM) | Effect |
|---|---|---|
| Growth Inhibition | 0.3 | MV4-11 leukemia cells |
| Growth Inhibition | 1.2 | MOLM13 leukemia cells |
| MIC (Antimicrobial) | 10-50 | Various bacterial strains |
Scientific Research Applications
The compound 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile exhibits a range of promising applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its various applications, supported by data tables and case studies.
Basic Information
- IUPAC Name: 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
- Molecular Formula: C21H24N2O5
- Molecular Weight: 384.4 g/mol
Structural Features
The compound features a pyrano-pyridine core structure with significant functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is particularly noteworthy due to its association with various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against a range of bacterial strains. Studies focusing on the synthesis and evaluation of this compound could yield insights into its potential as an antimicrobial agent.
Anticancer Activity
Investigations into the anticancer properties of pyrano-pyridine derivatives have revealed their ability to inhibit cancer cell proliferation. The specific compound has been hypothesized to target specific oncogenic pathways, potentially leading to novel cancer therapies.
Neurological Applications
The structural characteristics suggest potential interactions with neurotransmitter systems. Compounds with similar frameworks have been explored for neuroprotective effects and as treatments for neurodegenerative diseases.
Cardiovascular Research
Given the compound's diverse biological activities, it may also play a role in cardiovascular health. Studies on related compounds have indicated potential benefits in modulating blood pressure and improving endothelial function.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | References |
|---|---|---|
| Antimicrobial | Moderate | , |
| Anticancer | High | , |
| Neuroprotective | Preliminary | |
| Cardiovascular | Moderate |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-chromene | Benzodioxole derivative | Anticancer |
| 2-amino-4-(1,3-benzodioxol-5-yl)-pyridine | Pyridine derivative | Antimicrobial |
| 4-(1-[2-(benzodioxol)]acetyl)piperidin | Piperidine derivative | Neurological effects |
Case Study 1: Anticancer Mechanism Investigation
A study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of pyrano-pyridine derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. Results indicated that modifications at key positions significantly enhanced cytotoxicity.
Case Study 2: Neuroprotective Effects
In a recent study published in Neuropharmacology, researchers investigated the neuroprotective effects of benzodioxole-containing compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 4, 6, and 7 of the pyrano-pyridine/pyrazole core. The table below highlights critical differences:
Key Observations :
- Position 4 : Aromatic substituents (e.g., methoxyphenyl, chlorophenyl) modulate electronic and steric properties. The target’s benzodioxole group may enhance binding to aromatic receptors compared to simpler phenyl groups .
- Position 6: Hydroxyethyl (target) vs. benzodioxolymethyl () or pyridinylmethyl ().
Physicochemical Properties
Available data on melting points (MP) and spectroscopic features are compared:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
